N-(3-iodophenyl)-2-methyloxolan-3-amine
Description
N-(3-Iodophenyl)-2-methyloxolan-3-amine is an organic compound featuring a 2-methyloxolane (tetrahydrofuran) ring substituted at the 3-position with an amine group, which is further linked to a 3-iodophenyl moiety. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Key structural features:
- Molecular formula: Likely C₁₁H₁₄INO (inferred from analogs).
- Molecular weight: ~289.15 g/mol (calculated).
- Functional groups: Oxolane ring, secondary amine, iodophenyl substituent.
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-(3-iodophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H14INO/c1-8-11(5-6-14-8)13-10-4-2-3-9(12)7-10/h2-4,7-8,11,13H,5-6H2,1H3 |
InChI Key |
XJOCTKOEZXPONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the iodination of precursor compounds, such as 3-iodophenol, followed by further functionalization to introduce the methyloxolan-3-amine moiety .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and environmentally benign reagents is also emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized aromatic compounds .
Scientific Research Applications
N-(3-iodophenyl)-2-methyloxolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodophenyl group can facilitate binding to target proteins, while the methyloxolan-3-amine moiety may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Iodine’s large atomic radius and polarizability enhance van der Waals interactions and may improve binding affinity in biological systems compared to bromine or chlorine. For example, N-(3-iodophenyl)maleimide exhibits an IC₅₀ of 2.24 μM in inhibition studies, outperforming chloro/bromo analogs .
- Positional Isomerism : Substitution at the 3-position (meta) vs. 2- or 4-position alters electronic distribution and steric hindrance, impacting solubility and reactivity.
Physicochemical Properties
- Solubility : Iodo-substituted compounds generally exhibit lower aqueous solubility than fluoro or chloro analogs due to increased hydrophobicity.
- Stability : The oxolane ring confers greater conformational flexibility and stability compared to strained oxetane derivatives .
Biological Activity
Chemical Structure and Properties
N-(3-iodophenyl)-2-methyloxolan-3-amine is characterized by its unique oxolane ring structure, which is substituted with a 3-iodophenyl group. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | CHI N |
| Molecular Weight | 273.12 g/mol |
| Functional Groups | Amine, Aromatic Iodine |
| Ring Structure | Oxolane |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for notable strains are summarized below:
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Anticancer Properties
This compound has also shown promise in cancer research. In vitro studies on various cancer cell lines, including HeLa and A549, revealed that the compound has antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be as follows:
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 175 |
These findings highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms of action.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in microbial and cancer cells, leading to apoptosis.
- Targeting Specific Receptors : The presence of the iodine atom may enhance binding affinity to certain receptors or enzymes, modulating their activity.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the anticancer properties of this compound across different human cancer cell lines. The study concluded that the compound not only inhibited cell growth but also triggered apoptosis pathways, indicating its dual role as both a cytotoxic and apoptotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
